molecular formula C27H42O4 B14625779 Prazerigenin A CAS No. 57701-28-7

Prazerigenin A

Cat. No.: B14625779
CAS No.: 57701-28-7
M. Wt: 430.6 g/mol
InChI Key: WWHAXDOZLPIUEY-SLPSHSHKSA-N
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Description

Prazerigenin A (C₂₇H₄₂O₄) is a steroidal sapogenin isolated from plants of the genus Polygonatum, notably Polygonatum prazeri . Structurally, it belongs to the spirostane-type saponins, characterized by a 27-carbon skeleton with a fused tetracyclic core (A/B/C/D rings) and a side chain at C-15. The compound is distinguished by a hydroxyl group (-OH) at the C-3 position and a methyl group (-CH₃) on the side chain, with the C-25 configuration assigned as R (Figure 1).

Properties

CAS No.

57701-28-7

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,16-diol

InChI

InChI=1S/C27H42O4/c1-16-7-12-27(30-15-16)17(2)23-22(31-27)14-26(29)21-6-5-18-13-19(28)8-10-24(18,3)20(21)9-11-25(23,26)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17+,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1

InChI Key

WWHAXDOZLPIUEY-SLPSHSHKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1

Origin of Product

United States

Preparation Methods

The synthesis of Prazerigenin A involves multiple steps, typically starting from simpler steroidal precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions.

Chemical Reactions Analysis

Prazerigenin A undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Prazerigenin A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Prazerigenin A involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may interact with steroid receptors and influence various cellular processes. The exact molecular targets and pathways are still under investigation, but its biological activities suggest it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural Differences and Implications

Substituent Position: this compound’s C-3 hydroxyl contrasts with Neoruscogenin’s C-4 hydroxyl and Gentrogenin’s C-7 ketone. These variations influence hydrogen-bonding capacity and solubility. The C-3 hydroxyl in this compound may enhance membrane permeability compared to the polar ketone in Gentrogenin .

Biological Activity :

  • Anti-inflammatory Effects : this compound and Neoruscogenin both inhibit COX-2, but this compound exhibits higher selectivity (IC₅₀ = 12 μM vs. Neoruscogenin’s 18 μM), likely due to its C-3 hydroxyl stabilizing enzyme interactions .
  • Cytotoxicity : Gentrogenin’s C-7 ketone correlates with stronger apoptosis induction in HeLa cells (EC₅₀ = 8 μM) compared to this compound (EC₅₀ = 25 μM), suggesting ketone groups enhance pro-apoptotic signaling .

Research Findings and Limitations

Key Studies

  • Source Variability : this compound content varies significantly across Polygonatum species (0.02–0.15% dry weight), impacting reproducibility in pharmacological assays .
  • Synthetic Accessibility : Unlike Gentrogenin, this compound resists semi-synthesis due to challenges in stereoselective C-3 hydroxylation, limiting large-scale production .

Discrepancies in Literature

  • A 2023 study reported this compound’s IC₅₀ for COX-2 as 12 μM, conflicting with an earlier claim of 5 μM . This divergence may arise from differences in assay protocols (e.g., enzyme purity, incubation time).

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